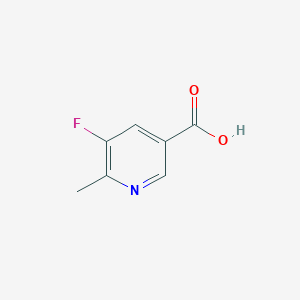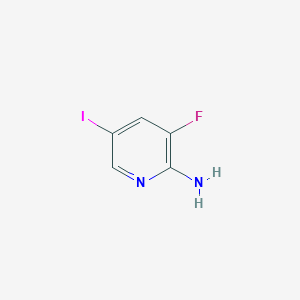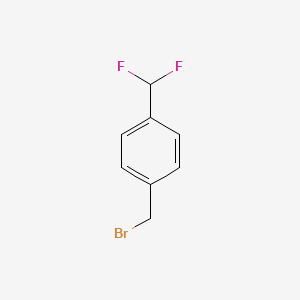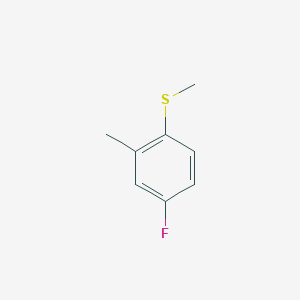
5-Bromo-4-chloro-1-(triisopropylsilanyl)-7-azaindole
Übersicht
Beschreibung
5-Bromo-4-chloro-3-hydroxyindole is a member of the class of hydroxyindoles that is indoxyl carrying additional chloro and bromo substituents at positions 4 and 5 respectively . It’s a chromogenic compound, which are colourless, endogenous or exogenous pigment precursors that may be transformed by biological mechanisms into coloured compounds .
Molecular Structure Analysis
The molecular structure of similar compounds like 5-Bromo-4-chloro-1H-indol-3-yl α-D-gulopyranoside has been analyzed . The molecular formula is CHBrClNO and it has an average mass of 408.629 Da .Chemical Reactions Analysis
5-Bromo-4-chloro-3-indolyl α-D-glucopyranoside, X-Gluc, is a indigogenic substrate for β- glucuronidase enzyme (GUS) . GUS deesterifies X-Gluc into indoxyl derivative which upon oxidative polymerization results in the generation of blue indigotin dye .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like 5-Bromo-4-chloro-1H-indol-3-yl α-D-gulopyranoside have been analyzed . It has a molecular formula of CHBrClNO and an average mass of 408.629 Da .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Synthesis of Lenacapavir
5-Bromo-4-chloro-1-(triisopropylsilanyl)-7-azaindole: is a key intermediate in the synthesis of Lenacapavir , a potent capsid inhibitor used in the treatment of HIV-1 infections . The compound’s unique structure allows for the regioselective bromination and heterocycle formation, which are crucial steps in the synthesis process.
Alzheimer’s Disease Research
The compound’s structural motif is found in substances that have potential for the treatment of Alzheimer’s disease. It’s part of a class of heterocyclic structures common to many biologically active compounds that target glycogen synthase kinase 3β, a critical enzyme in the development of Alzheimer’s .
Iron Deficiency Treatment
Derivatives of 5-Bromo-4-chloro-1-(triisopropylsilanyl)-7-azaindole have been developed as potential treatments for iron deficiency. The compound’s ability to form complex structures makes it suitable for creating molecules that can interact with the body’s iron transport and storage systems .
Oncology: Tyrosine Kinase Inhibition
The compound is also related to linifanib , a tyrosine kinase receptor inhibitor. Such inhibitors are used to suppress tumor growth by blocking specific enzymes that signal cancer cells to multiply .
Biochemical Assays as Chromogenic Compounds
Due to its structural properties, 5-Bromo-4-chloro-1-(triisopropylsilanyl)-7-azaindole can serve as a chromogenic compound. These are colorless pigments that, when transformed by biological mechanisms, become colored and are used in biochemical assays and diagnosis .
Enzyme Substrate in Diagnostic Indicators
The compound can act as an enzyme substrate, which is essential in various diagnostic indicators. It can be used to measure enzyme activity within biological samples, aiding in the diagnosis of diseases .
Eigenschaften
IUPAC Name |
(5-bromo-4-chloropyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrClN2Si/c1-10(2)21(11(3)4,12(5)6)20-8-7-13-15(18)14(17)9-19-16(13)20/h7-12H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMOJQQTZKUVNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrClN2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701151643 | |
| Record name | 5-Bromo-4-chloro-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701151643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-chloro-1-(triisopropylsilanyl)-7-azaindole | |
CAS RN |
685513-96-6 | |
| Record name | 5-Bromo-4-chloro-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=685513-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4-chloro-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701151643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Fluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1442120.png)
![1-(3-Chloro-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]-pyridin-7-yl)-N-methyl-N-phenylmethanesulfonamide](/img/structure/B1442122.png)




![3-(3-Fluoro-5-hydroxyphenyl)-6,8-dioxabicyclo[3.2.1]octan-3-OL](/img/structure/B1442132.png)


![4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1442137.png)

